molecular formula C16H9N3O2 B5720442 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile

4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile

Cat. No. B5720442
M. Wt: 275.26 g/mol
InChI Key: BQNJPDZWLINEAP-NVNXTCNLSA-N
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Description

4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile, also known as NBDNJ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure, which allows it to interact with various biological systems and produce a range of physiological effects.

Mechanism of Action

The mechanism of action of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile involves its ability to interact with ROS and produce a fluorescent signal. When 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile is exposed to ROS, the nitro group is reduced to form a hydroxylamine intermediate, which subsequently undergoes a rearrangement to form a highly fluorescent product. This process is highly specific for ROS and does not interfere with other biological molecules, making 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile an ideal probe for the detection of ROS in biological systems.
Biochemical and Physiological Effects
4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile has been shown to produce a range of biochemical and physiological effects in various biological systems. In addition to its use as a fluorescent probe for ROS detection, 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile has also been studied for its potential applications in cancer therapy. Studies have shown that 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile can induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Furthermore, 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile is its high specificity for ROS detection, which makes it an ideal probe for studying oxidative stress in biological systems. Furthermore, 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for lab experiments. However, one of the limitations of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile is its potential toxicity, which can limit its use in certain biological systems. Additionally, 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile is sensitive to light and must be stored in the dark to prevent degradation.

Future Directions

There are numerous future directions for research involving 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile. One area of interest is the development of new cancer therapies based on the ability of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile to induce apoptosis in cancer cells. Additionally, there is potential for the use of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile in the development of new diagnostic tools for the detection of ROS-related diseases. Furthermore, there is a need for further research on the potential toxicity of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile and its effects on various biological systems.
Conclusion
In conclusion, 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure allows it to interact with various biological systems and produce a range of physiological effects. 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile has been shown to be a promising candidate for the development of new cancer therapies and diagnostic tools for the detection of ROS-related diseases. However, further research is needed to fully understand the potential of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile and its limitations.

Synthesis Methods

The synthesis of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile involves a multi-step process that begins with the preparation of 3-nitrobenzaldehyde. This compound is then reacted with malononitrile to form a cyanoacetate intermediate, which is subsequently condensed with 4-chlorobenzonitrile to produce the desired product. The final step involves the reduction of the nitro group to yield 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile.

Scientific Research Applications

4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in various physiological processes, including cell signaling, immune response, and apoptosis. However, excessive ROS production can lead to oxidative stress, which is associated with a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.

properties

IUPAC Name

4-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2/c17-10-12-4-6-14(7-5-12)15(11-18)8-13-2-1-3-16(9-13)19(20)21/h1-9H/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNJPDZWLINEAP-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C#N)\C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]benzonitrile

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